2(1H)-Quinazolinone, 6,7-dimethoxy-
Overview
Description
2(1H)-Quinazolinone, 6,7-dimethoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with two methoxy groups attached at the 6th and 7th positions. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 6,7-dimethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another approach includes the use of 2-aminobenzamide derivatives, which undergo cyclization in the presence of suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of 2(1H)-Quinazolinone, 6,7-dimethoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The methoxy groups at the 6th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazolinone derivatives, including 2(1H)-Quinazolinone, 6,7-dimethoxy-, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 6,7-dimethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another compound with methoxy groups at similar positions but with a different core structure.
6,7-Dimethoxy-4-quinazolinone: A closely related compound with a similar quinazolinone core but different substitution patterns.
Uniqueness
2(1H)-Quinazolinone, 6,7-dimethoxy- is unique due to its specific substitution pattern and the presence of the quinazolinone core. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSTKZVDCZBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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